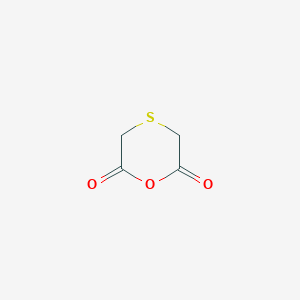
2-Tert-butyl-6-isothiocyanato-5-methyl-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tert-butyl-6-isothiocyanato-5-methyl-1,3-benzothiazole, also known as MBT-TiC, is a compound that has gained attention in scientific research due to its potential applications in various fields. It is a member of the benzothiazole family of compounds, which are known for their diverse biological activities. MBT-TiC has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of 2-Tert-butyl-6-isothiocyanato-5-methyl-1,3-benzothiazole is not fully understood, but it is believed to involve the formation of reactive intermediates that can interact with biological molecules. The isothiocyanate group is known to react with nucleophiles such as amino acids and thiols, which can lead to the formation of covalent bonds.
Biochemische Und Physiologische Effekte
2-Tert-butyl-6-isothiocyanato-5-methyl-1,3-benzothiazole has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. It has also been shown to have antimicrobial activity against a range of bacterial and fungal species.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Tert-butyl-6-isothiocyanato-5-methyl-1,3-benzothiazole is its versatility as a building block for the synthesis of new materials. It can be easily modified to introduce new functional groups, which can be used to tailor the properties of the resulting materials. However, the synthesis of 2-Tert-butyl-6-isothiocyanato-5-methyl-1,3-benzothiazole can be challenging, and the compound can be difficult to purify due to its low solubility in common solvents.
Zukünftige Richtungen
There are many potential future directions for the study of 2-Tert-butyl-6-isothiocyanato-5-methyl-1,3-benzothiazole. One area of interest is in the development of new materials for use in biomedical applications. 2-Tert-butyl-6-isothiocyanato-5-methyl-1,3-benzothiazole-based polymers have shown promise in drug delivery and tissue engineering, and further research in this area could lead to the development of new therapies for a range of diseases. Another area of interest is in the study of the mechanism of action of 2-Tert-butyl-6-isothiocyanato-5-methyl-1,3-benzothiazole, which could provide insights into the design of new compounds with similar biological activities. Overall, the study of 2-Tert-butyl-6-isothiocyanato-5-methyl-1,3-benzothiazole has the potential to lead to new discoveries and advancements in a range of fields.
Synthesemethoden
The synthesis of 2-Tert-butyl-6-isothiocyanato-5-methyl-1,3-benzothiazole involves the reaction of 2-tert-butyl-5-methyl-1,3-benzothiazole with thiophosgene in the presence of a base. This results in the formation of the isothiocyanate group at the 6-position of the benzothiazole ring. The reaction is carried out under an inert atmosphere and at low temperatures to prevent unwanted side reactions.
Wissenschaftliche Forschungsanwendungen
2-Tert-butyl-6-isothiocyanato-5-methyl-1,3-benzothiazole has been studied for its potential applications in various fields of scientific research. One of the main areas of interest is in the development of new materials. 2-Tert-butyl-6-isothiocyanato-5-methyl-1,3-benzothiazole has been used as a building block for the synthesis of new polymers, which have shown promise in applications such as drug delivery and tissue engineering.
Eigenschaften
CAS-Nummer |
115989-17-8 |
|---|---|
Produktname |
2-Tert-butyl-6-isothiocyanato-5-methyl-1,3-benzothiazole |
Molekularformel |
C13H14N2S2 |
Molekulargewicht |
262.4 g/mol |
IUPAC-Name |
2-tert-butyl-6-isothiocyanato-5-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C13H14N2S2/c1-8-5-10-11(6-9(8)14-7-16)17-12(15-10)13(2,3)4/h5-6H,1-4H3 |
InChI-Schlüssel |
KVOWXFZAWNJIEI-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1N=C=S)SC(=N2)C(C)(C)C |
Kanonische SMILES |
CC1=CC2=C(C=C1N=C=S)SC(=N2)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



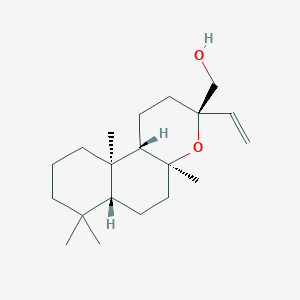
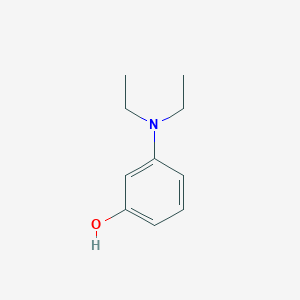
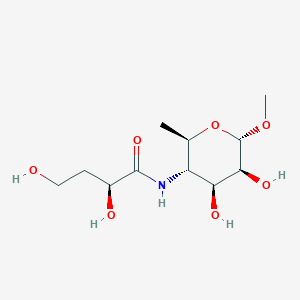
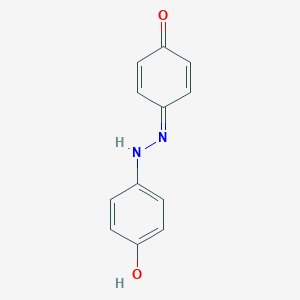
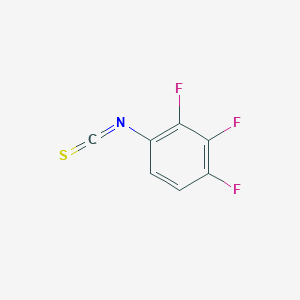
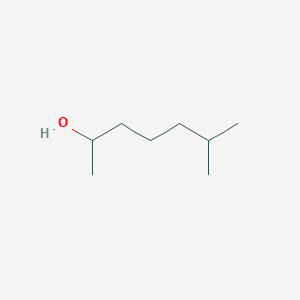
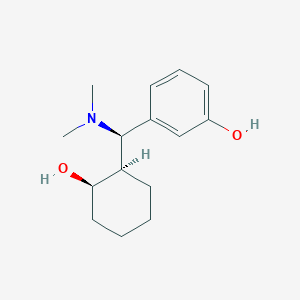

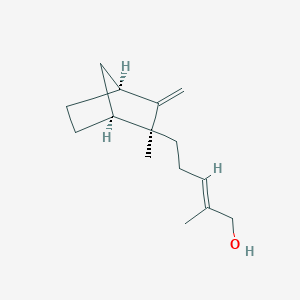
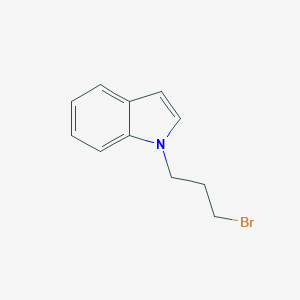
![methyl (3R)-3-[[(2R)-2-[[(2S)-2-aminopropanoyl]-methylamino]-3-(2-bromo-1H-indol-3-yl)propanoyl]amino]-3-[4-tri(propan-2-yl)silyloxyphenyl]propanoate](/img/structure/B49936.png)
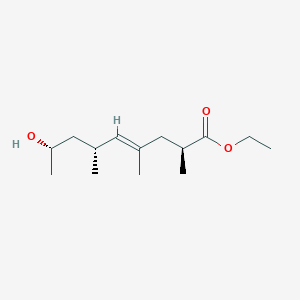
![N-Allyl-1H-benzo[d]imidazol-2-amine](/img/structure/B49945.png)
